Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Catalog No.
S13345149
CAS No.
M.F
C9H7ClN2O2
M. Wt
210.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbox...

Product Name

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

IUPAC Name

methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-2-7-5(3-11-8)6(10)4-12-7/h2-4,12H,1H3

InChI Key

AHZKJJMFMMKHNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)NC=C2Cl

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its chemical structure features a chloro substituent at the third position and a carboxylate group at the sixth position, contributing to its unique properties and potential applications in medicinal chemistry. The compound has a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol .

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other functional groups using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different substituents at the third position of the pyrrolo[3,2-c]pyridine scaffold .

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exhibits significant biological activity, particularly as an inhibitor of various molecular targets. It has shown potential in inhibiting the activity of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The compound's mechanism involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Additionally, derivatives of pyrrolo[3,2-c]pyridine structures have been explored for their antidiabetic, antimicrobial, and antitumor activities .

The synthesis of methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves several key steps:

  • Formation of the Pyrrolopyridine Core: This is often achieved through cyclization reactions involving appropriate precursors such as bromo-substituted pyridines and suitable bases.
  • Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride to introduce the chloro substituent at the third position.
  • Carboxylation: The carboxylate group is usually introduced via esterification or carboxylation reactions using carbon dioxide or carboxylic acids under specific conditions.

These methods may vary depending on the desired purity and yield of the final product .

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting FGFRs and other related pathways.
  • Organic Synthesis: The compound acts as an important building block in synthesizing more complex organic molecules.
  • Material Science: Its unique structure allows for potential applications in developing new materials with specific electronic or optical properties .

Studies on methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate have focused on its interactions with various biological targets. For instance, it has been shown to stabilize inactive conformations of kinases involved in cancer progression. Interaction studies often utilize techniques such as X-ray crystallography and molecular docking to elucidate binding affinities and mechanisms of action against specific proteins like FGFRs and MPS1 kinases. These studies are crucial for understanding how modifications to its structure can enhance efficacy and selectivity against target proteins .

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can be compared with several similar compounds within the pyrrolopyridine family:

Compound NameSimilarityUnique Features
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.98Different substitution pattern affecting biological activity
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.97Variation in alkyl chain length influencing solubility
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.94Increased halogenation leading to altered reactivity
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid0.92Acidic form may exhibit different solubility characteristics
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid0.91Varying position of chlorine affecting interaction profiles

The uniqueness of methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate lies in its specific substitution pattern which influences its biological activity against FGFRs compared to other derivatives within this chemical class. This specificity makes it a valuable candidate for further research in drug development aimed at treating cancers associated with aberrant FGFR signaling pathways .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.0196052 g/mol

Monoisotopic Mass

210.0196052 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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